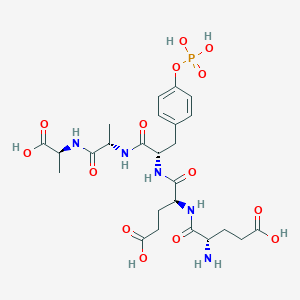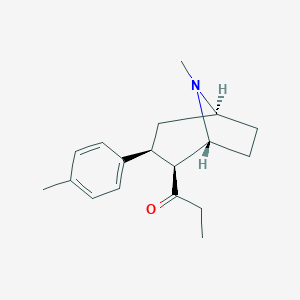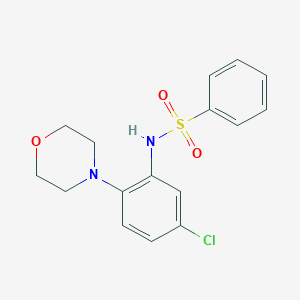![molecular formula C15H22N2O2 B234747 1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one, commonly known as 4-MeO-PBP, is a synthetic compound that belongs to the family of piperazines. It is a psychoactive substance that has gained popularity in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-MeO-PBP involves the activation of the serotonin 5-HT1A receptor. This results in the modulation of various neurotransmitter systems, including the dopamine and noradrenaline systems. The compound has been shown to increase the release of dopamine and noradrenaline in certain brain regions, which may contribute to its psychoactive effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-MeO-PBP are not fully understood. However, studies have shown that the compound has psychoactive effects, including euphoria, stimulation, and altered perception. It has also been reported to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-MeO-PBP in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows for the investigation of the specific role of this receptor in various physiological and pathological conditions. However, one limitation is the lack of information on the long-term effects of the compound, as well as its potential toxicity.
Future Directions
There are several future directions for research on 4-MeO-PBP. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of mood and anxiety disorders. Another area of interest is the development of new compounds that target the serotonin 5-HT1A receptor with greater selectivity and efficacy. Additionally, more research is needed to determine the long-term effects and potential toxicity of 4-MeO-PBP.
Synthesis Methods
The synthesis of 4-MeO-PBP involves the reaction of 4-methoxyphenylpiperazine with 1-bromobutan-1-one in the presence of a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the compound is determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
4-MeO-PBP has potential applications in scientific research, particularly in the field of neuroscience. It is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. The compound has been used in studies investigating the role of the 5-HT1A receptor in various physiological and pathological conditions, such as depression, anxiety disorders, and schizophrenia.
properties
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-3-4-15(18)17-11-9-16(10-12-17)13-5-7-14(19-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
QEXIDPMGWQSOST-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



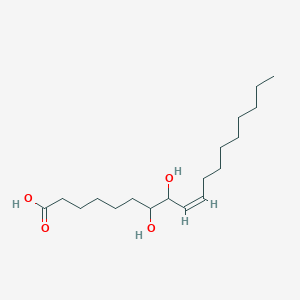
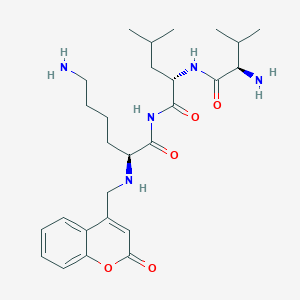
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)
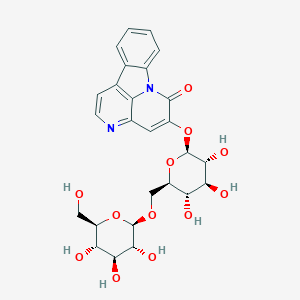

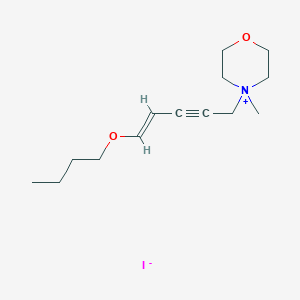

![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)
![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)

